molecular formula C31H26ClNO4 B012387 Fmoc-O-benzyl-L-tyrosyl chloride CAS No. 103321-60-4

Fmoc-O-benzyl-L-tyrosyl chloride

Cat. No.: B012387
CAS No.: 103321-60-4
M. Wt: 512 g/mol
InChI Key: GKHIGWPLGJZONE-LJAQVGFWSA-N
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Description

Fmoc-O-benzyl-L-tyrosyl chloride is a chemical compound used primarily in peptide synthesis. It is a derivative of L-tyrosine, where the hydroxyl group of the tyrosine residue is protected by a benzyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The chloride group is reactive, making it useful for coupling reactions in peptide synthesis.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Fmoc-O-benzyl-L-tyrosyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides

Cellular Effects

Its primary known function is in the synthesis of peptides , which can influence cell function in a variety of ways depending on the specific peptides being synthesized.

Molecular Mechanism

The molecular mechanism of this compound involves its use as a reactant in the synthesis of peptides . It is part of the Fmoc group, which is commonly introduced through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Dosage Effects in Animal Models

The compound is primarily used in the synthesis of peptides , and its effects would likely depend on the specific peptides being synthesized.

Metabolic Pathways

As a reactant in peptide synthesis , it could potentially interact with a variety of enzymes and cofactors, depending on the specific peptides being synthesized.

Transport and Distribution

As a reactant in peptide synthesis , its distribution would likely depend on the specific peptides being synthesized and their respective transporters or binding proteins.

Subcellular Localization

As a reactant in peptide synthesis , its localization would likely depend on the specific peptides being synthesized and their respective targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-benzyl-L-tyrosyl chloride typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of L-tyrosine is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide.

    Protection of the Amino Group: The amino group is protected by reacting the benzyl-protected tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

    Formation of the Chloride: The final step involves converting the carboxyl group to a chloride by reacting the Fmoc-O-benzyl-L-tyrosine with thionyl chloride or oxalyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-O-benzyl-L-tyrosyl chloride undergoes several types of reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.

    Deprotection Reactions: The Fmoc and benzyl protecting groups can be removed under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines or alcohols, and the reactions are typically carried out in the presence of a base such as triethylamine.

    Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide, while the benzyl group can be removed by hydrogenation in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of Fmoc-O-benzyl-L-tyrosine.

    Deprotection Reactions: The major products are L-tyrosine derivatives with the protecting groups removed.

Scientific Research Applications

Fmoc-O-benzyl-L-tyrosyl chloride is widely used in scientific research, particularly in the field of peptide synthesis. It is used to synthesize peptides with specific sequences and modifications. The compound is also used in the development of peptide-based drugs and in the study of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-tyrosyl chloride: Similar to Fmoc-O-benzyl-L-tyrosyl chloride but without the benzyl protecting group on the hydroxyl group.

    Boc-O-benzyl-L-tyrosyl chloride: Similar to this compound but with a tert-butyloxycarbonyl (Boc) protecting group instead of the Fmoc group.

Uniqueness

This compound is unique due to the presence of both the Fmoc and benzyl protecting groups. This dual protection allows for selective deprotection and modification of the amino acid, making it highly versatile in peptide synthesis.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26ClNO4/c32-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)33-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,33,35)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHIGWPLGJZONE-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117204
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103321-60-4
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103321-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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